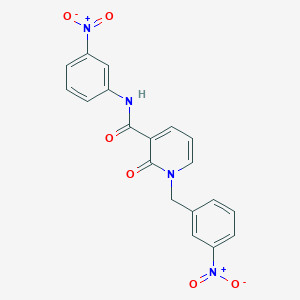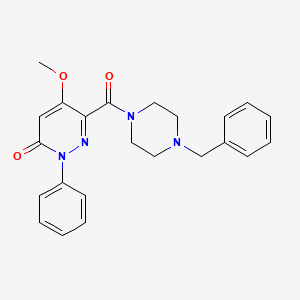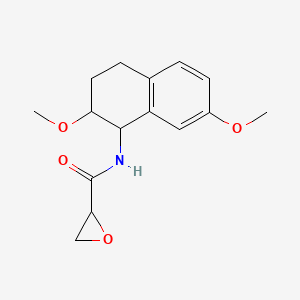
3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide" is a member of the sulfonamide family, which is known for its diverse biological activities, including antitumor properties. Sulfonamides are often explored for their potential in medicinal chemistry due to their ability to inhibit various enzymes and cell functions. The presence of a fluorophenoxy group and a pyridinylmethyl moiety in the structure suggests that this compound may exhibit unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the paper titled "An efficient one-pot access to N-(pyridin-2-ylmethyl) substituent biphenyl-4-sulfonamides through water-promoted, palladium-catalyzed, microwave-assisted reactions" describes a one-pot, Pd-catalyzed method for synthesizing biphenyl-4-sulfonamides with a pyridinylmethyl group. Although the target compound is not directly mentioned, the methodology could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of sulfonamides is crucial for their biological activity. The presence of a pyridinylmethyl group, as seen in the compound of interest, is known to be significant in the biological activity of sulfonamides. The paper titled "Array-based structure and gene expression relationship study of antitumor sulfonamides..." discusses the importance of the structure-activity relationship in sulfonamides, which could be relevant for understanding the molecular structure analysis of the compound .
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including biotransformation and catalysis. The paper titled "Mechanistic studies in biodegradation of the new synthesized fluorosurfactant..." provides insight into the biodegradation of a fluorinated surfactant, which could be relevant for understanding the chemical reactions and environmental fate of "3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide." Additionally, the paper titled "Highly enantioselective aldol reactions catalyzed by a recyclable fluorous (S) pyrrolidine sulfonamide on water" demonstrates the catalytic potential of sulfonamides, which could be an area of interest for the compound's reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides are influenced by their functional groups and molecular structure. The paper titled "New Poly(Amide-Imide)s Based on 1,3-Bis[4,4′-(Trimellitimido) Phenoxy] Propane and Hydantoin Derivatives: Synthesis and Properties" discusses the synthesis and properties of related compounds, which could provide a comparative basis for the analysis of the physical and chemical properties of the compound of interest. The solubility, thermal stability, and reactivity are key aspects that would need to be characterized for a comprehensive understanding of its properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study by Fadda, El-Mekawy, and AbdelAal (2016) details the synthesis of novel functionalized N-sulfonates, including compounds with pyridyl, quinolyl, and isoquinolyl functional groups. These compounds were evaluated for their antimicrobial and antifungal activities, revealing that some derivatives, such as 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate, showed significant activity against various bacteria and fungi, indicating potential applications in developing antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Advanced Materials Development
- Research by Kim, Robertson, and Guiver (2008) involved the creation of comb-shaped sulfonated poly(arylene ether sulfone) copolymers, utilizing sulfonated 4-fluorobenzophenone among other compounds. These materials exhibited good properties as polyelectrolyte membrane materials, with high proton conductivity, suggesting their potential use in fuel cell applications (Kim, Robertson, & Guiver, 2008).
Fuel Cell Technology
- Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups. These materials demonstrated high proton conductivity and mechanical properties, making them suitable for use in fuel cell membranes. The study suggests that such materials could improve fuel cell performance, especially in terms of conductivity and durability (Bae, Miyatake, & Watanabe, 2009).
Chemical Synthesis and Catalysis
- Han (2010) explored the cross-coupling reactions of 3-bromopyridine with various sulfonamides, catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione. The study highlights the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, which could have applications in developing new chemical entities and catalysts for organic synthesis (Han, 2010).
Eigenschaften
IUPAC Name |
3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S/c16-14-4-6-15(7-5-14)21-9-2-10-22(19,20)18-12-13-3-1-8-17-11-13/h1,3-8,11,18H,2,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGAYPMPYALREK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)
![1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2515223.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2515226.png)


![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2515234.png)
![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2515235.png)
![2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2515236.png)
![3-[4-(Difluoromethoxy)phenyl]propanenitrile](/img/structure/B2515238.png)

![3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2515240.png)
